molecular formula C10H10FNO4S B12086029 4-Cyclopropanesulfonamido-3-fluorobenzoic acid

4-Cyclopropanesulfonamido-3-fluorobenzoic acid

Katalognummer: B12086029
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: SNKPPRZBLYWEDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropanesulfonamido-3-fluorobenzoic acid is an organic compound with the molecular formula C10H10FNO4S and a molecular weight of 259.25 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a fluorine atom attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropanesulfonamido-3-fluorobenzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Cyclopropanesulfonamido-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropanesulfonamido-3-fluorobenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropanesulfonamido-3-fluorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The cyclopropane ring may contribute to the compound’s overall conformation and reactivity .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropanesulfonamido-3-fluorobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C10H10FNO4S

Molekulargewicht

259.26 g/mol

IUPAC-Name

4-(cyclopropylsulfonylamino)-3-fluorobenzoic acid

InChI

InChI=1S/C10H10FNO4S/c11-8-5-6(10(13)14)1-4-9(8)12-17(15,16)7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14)

InChI-Schlüssel

SNKPPRZBLYWEDN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.